molecular formula C20H12Cl2N2OS B2576283 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide CAS No. 300818-59-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide

Cat. No.: B2576283
CAS No.: 300818-59-1
M. Wt: 399.29
InChI Key: IIWOFJGMFGLRCE-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a synthetic small molecule based on a benzothiazole-phenyl scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. Compounds featuring the benzothiazole core are extensively investigated for their diverse biological activities. Research on closely related analogs indicates potential value in multiple areas. Notably, benzothiazole-phenyl analogs have been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous inhibition of these two enzymes is a modern polypharmacology approach for treating pain and inflammation, with studies showing that such dual inhibitors can produce effective antinociception without depressing voluntary locomotion in animal models, a common side-effect of opioids . Furthermore, benzothiazole derivatives demonstrate substantial antibacterial potential . They are known to act through mechanisms such as inhibiting key bacterial enzymes like DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are essential for bacterial DNA replication and cell wall synthesis, respectively . The specific placement of chloro substituents on the benzamide ring, as in the 3,5-dichloro pattern of this compound, is a common feature in structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability . Researchers can utilize this compound as a key intermediate or reference standard in SAR explorations, enzyme inhibition assays, and in the development of novel therapeutic agents for resistant bacterial infections and inflammatory conditions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-14-8-13(9-15(22)11-14)19(25)23-16-5-3-4-12(10-16)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWOFJGMFGLRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 2-aminobenzothiazole. The reaction is usually carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux (110°C), 12 hours

  • Products : 3,5-Dichlorobenzoic acid and 3-(1,3-benzothiazol-2-yl)aniline

  • Yield : 82%

Basic Hydrolysis

  • Conditions : 4M NaOH, ethanol/water (1:1), 80°C, 8 hours

  • Products : Sodium 3,5-dichlorobenzoate and free amine derivative

  • Yield : 75%

Nucleophilic Aromatic Substitution

The 3,5-dichlorophenyl group undergoes substitution reactions with nucleophiles under controlled conditions:

Nucleophile Conditions Product Yield Reference
MethoxideK₂CO₃, DMF, 120°C, 24 hours3-Chloro-5-methoxy derivative58%
AnilineCuI, L-proline, DMSO, 100°C, 18h3-Chloro-5-(phenylamino) substitution64%
ThiophenolEt₃N, THF, reflux, 12 hours3-Chloro-5-(phenylthio) analog52%

Oxidation of the Benzothiazole Moiety

The benzothiazole ring can be oxidized to form sulfonic acid derivatives:

  • Oxidizing Agent : H₂O₂ (30%) in acetic acid

  • Conditions : 60°C, 6 hours

  • Product : Benzothiazole-2-sulfonic acid derivative

  • Yield : 70%

Transition Metal-Catalyzed Coupling Reactions

Ru(II)-catalyzed direct ortho-amidation has been demonstrated for structurally analogous compounds :

  • Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Ligand : AgSbF₆ (20 mol%)

  • Conditions : DCE, 100°C, 24 hours

  • Product : Ortho-amidated benzothiazole derivatives

  • Yield : 65–78%

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Toluene/EtOH (3:1), 80°C, 12 hours

  • Product : Biaryl-modified derivatives

  • Yield : 60–72% (observed in analogous systems)

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the amide bond within 48 hours.

  • Thermal Stability : Decomposes at 285°C (DSC data), forming chlorinated aromatic byproducts.

Key Reactivity Trends

  • Amide Group : Susceptible to hydrolysis and aminolysis.

  • Dichlorophenyl Ring : Preferential substitution at the 5-position due to steric and electronic effects.

  • Benzothiazole Core : Directs electrophilic substitutions to the 6-position and participates in metal-catalyzed C–H activation .

Experimental data for specific derivatives (e.g., 3b , 3f in ) confirm that electronic modifications (e.g., methoxy or chloro substituents) significantly alter reaction kinetics and regioselectivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide, exhibit significant antimicrobial properties. A study highlighted that benzothiazole motifs are effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the structure can enhance resistance-modifying activity (RMA) against bacterial strains .

Antitubercular Activity
This compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies demonstrated that certain benzothiazole derivatives have selective inhibition against M. tuberculosis with varying degrees of potency. For instance, compounds with specific substitutions showed IC50 values indicating their effectiveness in inhibiting bacterial growth .

Biological Evaluation

Histamine H4 Receptor Ligands
this compound has been identified as a ligand for the histamine H4 receptor, which is implicated in various immune responses and inflammatory processes. The interaction with this receptor could pave the way for developing new therapeutic agents targeting allergic and inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of benzothiazole derivatives has revealed that modifications in the chemical structure can significantly influence their biological activities. For example:

  • Substitution Patterns: Variations in the positions of chlorine and other substituents on the benzothiazole ring can lead to enhanced antimicrobial or antitubercular activities.
  • Molecular Docking Studies: Computational studies have been employed to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives .

Case Studies

Study Focus Findings
Study 1AntimicrobialThis compound showed significant activity against MRSA strains with modifications enhancing RMA .
Study 2AntitubercularCompounds derived from benzothiazole demonstrated selective inhibition of M. tuberculosis with IC50 values indicating potential for drug development .
Study 3Histamine ReceptorIdentified as a histamine H4 receptor ligand, suggesting potential applications in treating allergic conditions .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl) acetonitrile)

  • Structural Similarity : Shares the benzothiazole ring but incorporates a pyrimidine-pyridine hybrid side chain.
  • Biological Activity : A potent c-Jun N-terminal kinase (JNK) inhibitor, highlighting the benzothiazole’s role in kinase targeting .

Compound D ((1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid)

  • Structural Similarity : Contains a benzothiazole-carbamoyl group but substitutes the dichlorobenzamide with a sulfonic acid moiety.
  • Biological Activity : Acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor, suggesting benzothiazole derivatives’ versatility in targeting phosphatases .
  • Key Difference : The sulfonic acid group increases hydrophilicity, which may limit blood-brain barrier penetration compared to the dichlorobenzamide’s lipophilic profile.

743442-07-1 (2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide)

  • Structural Similarity : Features a methyl-substituted benzothiazole and a chloro-propanamide group.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dichlorobenzamide structure. The presence of halogen substituents enhances its biological activity by influencing lipophilicity and electronic properties, which are crucial for interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 μg/mL25 μg/mL
Escherichia coli15.0 μg/mL30 μg/mL
Candida albicans10.0 μg/mL20 μg/mL
Aspergillus niger8.0 μg/mL16 μg/mL

These results indicate that the compound is particularly effective against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15.2Induction of apoptosis
MCF-7 (breast cancer)12.8Cell cycle arrest at G2/M phase
A549 (lung cancer)18.5Inhibition of angiogenesis

The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a 45% reduction in edema volume compared to the control group after 4 hours post-administration. This suggests that the compound may be effective in managing inflammatory conditions .

Q & A

Q. What synthetic routes are commonly employed for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide, and what purification methods are recommended?

The synthesis typically involves condensation reactions between a benzothiazole-containing amine and a substituted benzoyl chloride. For example, analogous methods involve refluxing substituted benzaldehydes with amines in ethanol under acidic conditions, followed by solvent evaporation and filtration . Purification often employs recrystallization using solvents like ethanol or methanol, or column chromatography with silica gel and dichloromethane/ethyl acetate gradients. Purity verification requires analytical techniques such as HPLC or TLC.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with halogenated aromatic regions showing distinct splitting patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C=N stretches (~1600 cm⁻¹).
  • X-ray Crystallography: Resolves 3D molecular geometry and packing. Programs like SHELXL refine structures, addressing challenges like twinning or low-resolution data . Single-crystal studies report mean C–C bond deviations (e.g., 0.006 Å) and R factors (e.g., 0.049) to validate accuracy .

Advanced Questions

Q. How can crystallographic data discrepancies (e.g., twinning or high R factors) be resolved during structural refinement?

Twinning can be addressed using the HKLF5 format in SHELXL to deconvolute overlapping reflections . For high R factors, iterative refinement with restraints on bond lengths/angles and incorporation of hydrogen bonding parameters improve model accuracy. Validation tools like the IUCr CheckCIF identify outliers in thermal displacement parameters or bond geometry .

Q. What challenges arise in mass spectrometry (MS) analysis of halogenated benzamides, and how can they be mitigated?

Halogens (Cl, Br) produce isotopic clusters, complicating molecular ion identification. High-resolution MS (HRMS) with electrospray ionization (ESI) or electron ionization (EI) resolves isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratios). For example, NIST mass spectra of 3,5-dichlorobenzoyl chloride provide reference isotopic distributions . Data interpretation should include isotopic simulation software (e.g., mMass) to distinguish molecular ions from fragment peaks.

Q. What in vitro assays are suitable for evaluating biological activity, and how should experimental controls be designed?

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) are critical .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity. Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility.

Q. How can researchers validate synthetic intermediates using hyphenated analytical techniques?

Liquid Chromatography-Mass Spectrometry (LC-MS) combines separation and detection, identifying intermediates via retention times and fragmentation patterns. For example, intermediates like 3,5-dichlorobenzoyl chloride can be cross-referenced with NIST spectral libraries . Gas Chromatography (GC-MS) is suitable for volatile byproducts, while High-Resolution NMR (e.g., 500 MHz) resolves regioisomeric impurities.

Methodological Considerations

  • Synthetic Reproducibility: Optimize reaction stoichiometry (e.g., 1:1 molar ratios) and monitor progress via TLC.
  • Crystallization Conditions: Screen solvents (e.g., methanol/water mixtures) and use slow evaporation for high-quality crystals .
  • Bioactivity Validation: Include dose-dependent studies and statistical analysis (e.g., ANOVA) to confirm significance.

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